molecular formula C13H12N2O3 B11770441 Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate

Cat. No.: B11770441
M. Wt: 244.25 g/mol
InChI Key: JKKFRYWGECQTLT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is a chemical compound belonging to the class of dihydropyridazines. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxo group, phenyl group, and ethyl ester group makes it a versatile compound for various applications .

Biological Activity

Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, a compound belonging to the class of dihydropyridines, has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through hydrolysis and esterification processes involving 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in an ethanolic solution. The resulting compound exhibits a nearly planar conformation, which is essential for its biological interactions. The crystal structure features one-dimensional chains stabilized by bifurcated hydrogen bonds between the NH group and carbonyl oxygen atoms, indicating potential sites for biological activity .

Antimicrobial Properties

Historically, compounds in the dihydropyridine family have demonstrated antimicrobial activity. This compound has been shown to possess significant antimicrobial effects against various pathogens. For instance, studies have indicated that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

Dihydropyridines are widely recognized for their role as L-type calcium channel blockers. Ethyl 4-oxo derivatives have been explored for their potential in treating cardiovascular conditions. Research indicates that these compounds can effectively modulate calcium influx in cardiac tissues, potentially benefiting patients with hypertension and heart failure .

Antitumor Activity

Emerging studies suggest that ethyl 4-oxo derivatives may also exhibit antitumor properties. The structural features of these compounds allow them to interact with various cellular targets involved in tumor progression. Preliminary investigations have reported that certain analogs can inhibit cancer cell proliferation and induce apoptosis in vitro .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Cardiovascular Applications

A recent study assessed the cardiovascular effects of ethyl 4-oxo derivatives in animal models. The results demonstrated a significant reduction in systolic blood pressure following administration of the compound. This effect was attributed to the inhibition of calcium channels in vascular smooth muscle cells, indicating its potential therapeutic applications in managing hypertension .

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values: 32 - 128 µg/mL
CardiovascularReduces systolic blood pressure; acts as a calcium channel blocker
AntitumorInhibits cancer cell proliferation; induces apoptosis

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 4-oxo-1-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-11(16)8-9-15(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

JKKFRYWGECQTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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